![molecular formula C18H20N4O B2987406 N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)pivalamide CAS No. 847387-68-2](/img/structure/B2987406.png)
N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)pivalamide
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Description
“N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)pivalamide” is a compound that contains an imidazo[1,2-a]pyrimidine moiety . Imidazo[1,2-a]pyrimidines have been receiving significant attention in the synthetic chemistry community due to their wide range of applications in medicinal chemistry .
Synthesis Analysis
Imidazo[1,2-a]pyrimidines are synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and chiral compounds synthesis . The exact synthesis process for “N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)pivalamide” is not specified in the retrieved papers.Chemical Reactions Analysis
Imidazo[1,2-a]pyrimidines undergo various chemical reactions including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . The specific chemical reactions involving “N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)pivalamide” are not mentioned in the retrieved papers.Physical And Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-a]pyrimidines can be analyzed using various methods. For instance, all compounds exhibited N–H stretching and bending bands of -NH 2 group at 3448–3303 cm −1 and 1658–1645 cm −1 in FT-IR spectra . The specific physical and chemical properties of “N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)pivalamide” are not provided in the retrieved papers.Scientific Research Applications
Anticancer Agents
Imidazo[1,2-a]pyridine derivatives, such as the compound , have been discovered as covalent anticancer agents . They have been used to develop novel KRAS G12C inhibitors, which are potent anticancer agents on KRAS G12C mutated NCI-H358 cells . This indicates the potential of these compounds as lead compounds for the treatment of intractable cancers .
Breast Cancer Treatment
Imidazopyridine derivatives have been evaluated as potential anticancer agents against breast cancer cells . Among the novel derivatives, some compounds exhibited potent activity against the MCF7 and MDA-MB-231 cell lines . This demonstrates that these compounds have anticancer activity and could be useful in developing more effective compounds for treating breast cancer .
Optoelectronic Devices
Imidazo[1,5-a]pyridine derivatives have shown great potential in several research areas, including the development of optoelectronic devices . These compounds have been reported in many promising innovations in different technological applications .
Sensors
Another application of imidazo[1,5-a]pyridine derivatives is in the development of sensors . Their unique properties make them suitable for use in various types of sensors .
Emitters for Confocal Microscopy and Imaging
Imidazo[1,5-a]pyridine derivatives have also been used as emitters for confocal microscopy and imaging . This makes them valuable in the field of biomedical research .
Treatment of Parasitic Infections
Imidazo[1,2-a]pyridine derivatives have been used in the treatment of parasitic infections . They have been cultured with several piroplasms species, showing their potential in this area .
properties
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-12-6-7-13(10-14(12)20-16(23)18(2,3)4)15-11-22-9-5-8-19-17(22)21-15/h5-11H,1-4H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSDOKCGQNGRJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)pivalamide |
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